molecular formula C15H11N3O4S B2357115 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide CAS No. 750602-75-6

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide

Cat. No. B2357115
CAS RN: 750602-75-6
M. Wt: 329.33
InChI Key: KMNFKACGIFJTAN-UHFFFAOYSA-N
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Description

The compound “2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide” is a chemical with the molecular formula C12H10N2O5 . It has an average mass of 262.218 Da and a monoisotopic mass of 262.058960 Da .


Molecular Structure Analysis

The molecule is non-planar with dihedral angles between the phthalimide and acetamide mean planes, and the acetamide and acetic acid mean planes . In the crystal, symmetry-related molecules are linked via N-H⋯O and O-H⋯O hydrogen bonds, forming an undulating two-dimensional network . There are also a number of weak C-H⋯O interactions, leading to the formation of a three-dimensional arrangement .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 583.9±35.0 °C at 760 mmHg, and a flash point of 306.9±25.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 104 Å2, and it has a molar volume of 173.7±3.0 cm3 .

Scientific Research Applications

Organic Synthesis and Intermediates

Medicinal Chemistry and Drug Development

Antimicrobial Agents

Materials Science and Polymer Chemistry

Photophysical Properties and Sensors

Bioconjugation and Labeling

properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c16-12(20)10-5-6-23-13(10)17-11(19)7-18-14(21)8-3-1-2-4-9(8)15(18)22/h1-6H,7H2,(H2,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNFKACGIFJTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CS3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)thiophene-3-carboxamide

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